1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C13H24ClN3 and a molecular weight of 257.81 g/mol . This compound belongs to the class of pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentyl derivative with a pyrazole precursor under specific reaction conditions. For instance, the reaction of 1-cyclopentyl-1H-pyrazol-4-amine with pentyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a building block in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, pyrazole derivatives are known to interact with enzymes such as alcohol dehydrogenase and various receptors .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-1H-pyrazol-4-amine: A similar compound with a cyclopentyl group but lacking the pentyl substitution.
1-cyclopentyl-1H-pyrazol-3-amine: Another similar compound with a different substitution pattern on the pyrazole ring.
1-cyclopentyl-1H-pyrazol-5-amine: A compound with a cyclopentyl group and a different substitution position on the pyrazole ring.
Uniqueness
1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrazole derivatives. The presence of both cyclopentyl and pentyl groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C13H23N3 |
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Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-cyclopentyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C13H23N3/c1-2-3-6-9-14-12-10-15-16(11-12)13-7-4-5-8-13/h10-11,13-14H,2-9H2,1H3 |
InChI Key |
UCWQKRSOMISPJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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